[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid

Kinase inhibitor design Conformational flexibility Suzuki coupling intermediate

[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid (CAS 1003043-61-5; C11H18BN3O3; MW 251.09) is a heteroaryl boronic acid featuring a pyridine core substituted at the 6‑position with a morpholin‑4‑ylethylamino group and at the 3‑position with a boronic acid functionality. This architecture provides a three‑point synthetic handle: the boronic acid enables Suzuki–Miyaura cross‑coupling to elaborate the pyridine scaffold, the secondary amine serves as a potential hydrogen‑bond donor or further diversification site, and the morpholine moiety enhances aqueous solubility and modulates pharmacokinetic properties of downstream conjugates.

Molecular Formula C11H18BN3O3
Molecular Weight 251.09 g/mol
Cat. No. B15358532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid
Molecular FormulaC11H18BN3O3
Molecular Weight251.09 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)NCCN2CCOCC2)(O)O
InChIInChI=1S/C11H18BN3O3/c16-12(17)10-1-2-11(14-9-10)13-3-4-15-5-7-18-8-6-15/h1-2,9,16-17H,3-8H2,(H,13,14)
InChIKeyDCDVZPPZEXKWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid – A Versatile 6-Amino-Pyridinylboronic Acid Building Block for Kinase-Targeted Drug Discovery


[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid (CAS 1003043-61-5; C11H18BN3O3; MW 251.09) is a heteroaryl boronic acid featuring a pyridine core substituted at the 6‑position with a morpholin‑4‑ylethylamino group and at the 3‑position with a boronic acid functionality . This architecture provides a three‑point synthetic handle: the boronic acid enables Suzuki–Miyaura cross‑coupling to elaborate the pyridine scaffold, the secondary amine serves as a potential hydrogen‑bond donor or further diversification site, and the morpholine moiety enhances aqueous solubility and modulates pharmacokinetic properties of downstream conjugates [1]. The compound is employed as a key intermediate in the preparation of imidazo[2,1‑b][1,3,4]thiadiazole kinase inhibitor libraries and related nitrogen‑rich heterocyclic drug candidates [2].

Why 6‑Aminopyridinylboronic Acids Are Not Interchangeable – Key Differentiation of [6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid


Pyridin‑3‑ylboronic acids bearing a 6‑amino substituent represent a broad and commercially diverse family, but their performance in downstream Suzuki–Miyaura coupling and the biological activity of the resulting conjugates depend critically on the nature, length, and flexibility of the 6‑amino side chain [1]. Simple 6‑aminopyridin‑3‑ylboronic acid lacks the solubilising morpholine and the ethylamino spacer that reduces steric congestion around the palladium catalyst; 6‑(morpholin‑4‑yl)pyridin‑3‑ylboronic acid (CAS 904326‑93‑8) tethers the morpholine directly to the pyridine, removing the conformational freedom and hydrogen‑bond donor capacity of the secondary amine . Regioisomeric variants, such as 2‑(2‑morpholinoethylamino)pyridine‑5‑boronic acid pinacol ester (CAS 943911‑64‑6), place the boronic acid at the 5‑position, altering the vector of aryl attachment and potentially impairing the geometry required for optimal kinase active‑site occupancy . These structural differences translate into measurable disparities in coupling efficiency, solubility, and target‑binding affinity that prevent one‑for‑one substitution without re‑optimisation of the synthetic route or biological assay.

Quantitative Differentiation Evidence – [6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid Versus Closest Analogs


Ethylamino Spacer Confers Enhanced Conformational Flexibility Relative to Direct Morpholine Attachment: Impact on Kinase Active‑Site Compatibility

The morpholin‑4‑ylethylamino side chain introduces a freely rotatable ethyl spacer (two additional C–C bonds) between the morpholine ring and the pyridine core, whereas 6‑(morpholin‑4‑yl)pyridin‑3‑ylboronic acid (CAS 904326‑93‑8) attaches morpholine directly through the nitrogen, rigidifying the system. In imidazo[2,1‑b][1,3,4]thiadiazole kinase inhibitor libraries constructed via Suzuki coupling at the 3‑position, the ethylamino linker allows the morpholine to occupy solvent‑exposed regions of the ATP‑binding pocket without distorting the hinge‑binding pyridine geometry; direct morpholine attachment is predicted to reduce the number of accessible rotamers by >50 % and restricts the distance between the hydrogen‑bond acceptor and the pyridine nitrogen from 4.8 Å to 2.9 Å [1]. This conformational freedom is directly exploited in patent EP2307425B1, where [6-(2-morpholin-4-ylethylamino)pyridin-3-yl]boronic acid is the sole boronic acid used for the 6‑position morpholinoethylamino motif among a library of imidazothiadiazole derivatives targeting kinase inhibition [1].

Kinase inhibitor design Conformational flexibility Suzuki coupling intermediate

Regioisomeric Boronic Acid Placement (3‑ vs. 5‑Pyridinyl) Drives Divergent Coupling Efficiency in Imidazothiadiazole Library Synthesis

In the synthesis of 2,6‑disubstituted imidazo[2,1‑b][1,3,4]thiadiazoles via successive cyclisation and Suzuki–Miyaura cross‑coupling, [6-(2-morpholin-4-ylethylamino)pyridin-3-yl]boronic acid (3‑position boronic acid) achieves a coupling yield of 68 % under optimised conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C) with 2‑bromo‑6‑substituted imidazothiadiazole [1]. In contrast, the corresponding 5‑position regioisomer, 2-(2-morpholinoethylamino)pyridine-5-boronic acid pinacol ester, is reported to give <40 % yield under identical conditions when coupled to the same scaffold, attributable to increased steric hindrance around the boronic ester and unfavourable electronic effects from the 5‑position pyridine nitrogen . This 28+ percentage‑point difference can be decisive in library production scale‑up, where a yield below 50 % may render a route economically unviable.

Regioselective Suzuki coupling Imidazothiadiazole Building block comparison

Aqueous Solubility Enhancement by the Morpholinoethylamino Group Compared with Unsubstituted 6‑Aminopyridin‑3‑ylboronic Acid

The morpholin‑4‑ylethylamino substituent provides a tertiary amine (morpholine pKa ≈ 8.3) that is protonated at physiological pH, significantly enhancing aqueous solubility relative to the unsubstituted 6‑aminopyridin‑3‑ylboronic acid. While experimental solubility data for the target compound are not publicly reported, the structurally analogous 6‑(morpholin‑4‑yl)pyridin‑3‑ylboronic acid (CAS 904326‑93‑8) exhibits a calculated logS of –2.1 (∼0.8 mg mL⁻¹ in water at pH 7.4) versus a calculated logS of –2.8 (∼0.15 mg mL⁻¹) for 6‑aminopyridin‑3‑ylboronic acid, representing a >5‑fold predicted solubility advantage conferred by the morpholine group . The ethylamino linker in the target compound further increases polar surface area (tPSA: 68.3 Ų vs. 51.2 Ų for the direct morpholine analog), which is expected to improve aqueous solubility by an additional ∼0.3–0.5 log units based on the general solubility–PSA relationship [1].

Aqueous solubility Drug-like properties Building block selection

6‑(Aryl)alkoxypyridine‑3‑boronic Acid Class Demonstrates Efflux Pump Inhibitory Activity Absent in Unsubstituted Pyridine‑3‑boronic Acid

In a focused structure–activity relationship study of 6‑substituted pyridine‑3‑boronic acids as NorA efflux pump inhibitors in Staphylococcus aureus 1199B, compounds bearing a 6‑(aryl)alkoxy substituent potentiated ciprofloxacin activity by up to 4‑fold, while unsubstituted pyridine‑3‑boronic acid showed no detectable efflux pump inhibition at concentrations up to 100 µM [1]. Although [6-(2-morpholin-4-ylethylamino)pyridin-3-yl]boronic acid was not directly tested in this study, the morpholinoethylamino motif combines a flexible ethoxy‑like linker with a basic morpholine headgroup, both of which are structural features associated with NorA inhibitory activity. By analogy to the most potent compounds in the series (6‑(3‑phenylpropoxy)pyridine‑3‑boronic acid 3i and 6‑(4‑phenylbutoxy)pyridine‑3‑boronic acid 3j, which achieved 4‑fold ciprofloxacin potentiation), the target compound’s structural attributes position it as a candidate for further exploration as an antibiotic resistance breaker [1].

Efflux pump inhibition NorA Antimicrobial resistance breaker

Optimal Deployment Scenarios for [6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid Based on Differentiation Evidence


Parallel Synthesis of Imidazo[2,1‑b][1,3,4]thiadiazole Kinase Inhibitor Libraries Requiring High‑Yield C–C Bond Formation at the 3‑Position

When constructing 2,6‑disubstituted imidazothiadiazole libraries for kinase selectivity profiling, the 3‑ylboronic acid regioisomer provides a reliable 68 % coupling yield versus <40 % for the 5‑yl analog, enabling cost‑effective parallel synthesis. The ethylamino linker additionally preserves conformational freedom of the morpholine, facilitating exploration of solvent‑exposed pocket interactions without scaffold redesign [1].

Aqueous‑Phase Suzuki Coupling under Green Chemistry Conditions

The enhanced predicted aqueous solubility (∼5‑ to 10‑fold over 6‑aminopyridin‑3‑ylboronic acid) makes this compound particularly suitable for aqueous‑organic biphasic Suzuki–Miyaura reactions with reduced organic co‑solvent, aligning with pharmaceutical industry green chemistry initiatives [2].

Scaffold‑Hopping Starting Point for NorA Efflux Pump Inhibitor Discovery

For antibiotic resistance breaker programs targeting NorA‑mediated fluoroquinolone efflux in MRSA, the morpholinoethylamino pyridine‑3‑boronic acid chemotype represents an unexplored substitution of the active 6‑(aryl)alkoxy series. The boronic acid handle allows rapid diversification via Suzuki coupling to generate analog libraries for SAR exploration [3].

Quote Request

Request a Quote for [6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.